REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[CH:12]([NH2:15])([CH3:14])[CH3:13]>CO>[CH:12]([NH:15][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9])([CH3:14])[CH3:13]
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)S(=O)(=O)N
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The solution is introduced into a sealed tube
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the reaction mixture is concentrated to dryness under vacuum (rotary evaporator)
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Type
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CUSTOM
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Details
|
The precipitate corresponding to the title compound is collected on
|
Type
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FILTRATION
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Details
|
a filter
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Type
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WASH
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Details
|
washed with water
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Type
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DISSOLUTION
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Details
|
The precipitate is redissolved in 100 cm3 of dilute NaOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitate obtained
|
Type
|
CUSTOM
|
Details
|
is collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)NC1=C(C=NC=C1)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |